molecular formula C18H17FN4O3S B2984611 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946303-87-3

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2984611
CAS No.: 946303-87-3
M. Wt: 388.42
InChI Key: DZOPDCXXYXXWOJ-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine substituent at the para-position of the benzene ring. The sulfonamide group is linked to a phenyl ring substituted with an amino-pyrimidine moiety. The pyrimidine core is further modified with a methoxy group at position 6 and a methyl group at position 2.

Properties

IUPAC Name

4-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-12-20-17(11-18(21-12)26-2)22-14-5-7-15(8-6-14)23-27(24,25)16-9-3-13(19)4-10-16/h3-11,23H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOPDCXXYXXWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique structure that may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18FN3O3S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Key Functional Groups:

  • Fluoro group : Enhances lipophilicity and bioavailability.
  • Methoxy group : Potentially influences pharmacokinetics and pharmacodynamics.
  • Pyrimidine ring : May contribute to interaction with nucleic acids or enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related benzenesulfonamides have shown significant inhibition of cancer cell proliferation in vitro, particularly against colorectal cancer cell lines such as SW480 and HCT116. The IC50 values for these compounds ranged from 0.12 µM to 2 µM, indicating potent activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For example, compounds targeting the Wnt/β-catenin signaling pathway have shown efficacy in reducing tumor growth and altering the expression of proliferation markers such as Ki67 .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Case Study: Inhibition of Lipoxygenase

A study focusing on lipoxygenase inhibitors highlighted the potential of similar sulfonamide derivatives in modulating inflammatory responses. These compounds demonstrated nanomolar potency against platelet-type lipoxygenases, suggesting that this compound could similarly influence inflammatory pathways .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Mechanism of Action
AnticancerN-(heterocyclylphenyl)sulfonamides0.12 - 2Inhibition of Wnt/β-catenin signaling
AntimicrobialVarious sulfonamide derivativesNot specifiedBroad-spectrum antibacterial activity
Lipoxygenase InhibitionPlatelet-type lipoxygenase inhibitorsnM rangeModulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The target compound is compared with analogues differing in substituents on the benzene ring, pyrimidine core, or adjacent functional groups. Key structural differences influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Table 1: Structural and Molecular Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) CAS Number Source
4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (Target) 6-methoxy, 2-methylpyrimidine; 4-fluorobenzenesulfonamide C₁₈H₁₇FN₄O₃S 404.41 Not reported Not available -
4-fluoro-N-[4-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide Thiazolo-pyrimidine fused ring; 7-methyl, 5-oxo C₁₉H₁₄FN₃O₃S₂ 439.46 Not reported 1172778-21-0
3-methyl-N-(4-(6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)phenyl)benzenesulfonamide Trifluoromethylphenyl on pyrimidine; 3-methylbenzenesulfonamide C₂₄H₁₉F₃N₄O₂S 484.50 Not reported 1376770-34-1
2,4-Difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide 2,4-Difluorobenzenesulfonamide; p-tolylamino on pyrimidine C₂₄H₂₀F₂N₅O₂S 496.50 Not reported 1019169-83-5
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one; pyrazolo-pyrimidine; N-methylbenzenesulfonamide C₃₄H₂₃F₂N₆O₄S 677.64 175–178 Not available
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide Trifluoromethylbenzamide; 4-methylpyrimidine C₁₉H₁₅F₃N₄O₃S 436.41 Not reported 667887-29-8

Key Differences and Implications

Pyrimidine Modifications: The target compound’s pyrimidine has 6-methoxy and 2-methyl groups, which enhance electron-donating effects and steric bulk compared to analogues with fused rings (e.g., thiazolo-pyrimidine in ) or trifluoromethylphenyl substitutions (e.g., ). These groups may improve hydrogen-bonding interactions in biological targets.

Trifluoromethylbenzamide () replaces the sulfonamide with a benzamide group, shifting the molecule’s acidity and hydrogen-bonding capacity.

Biological Activity: Compounds with chromen-4-one () or pyrazolo-pyrimidine cores are associated with kinase inhibition and anticancer activity. The target compound’s simpler pyrimidine structure may offer better synthetic accessibility and pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight: The target compound (404.41 g/mol) adheres more closely to Lipinski’s rule of five (MW < 500) compared to bulkier analogues like the chromenone derivative (677.64 g/mol, ), which may face bioavailability challenges.
  • Melting Points : Higher melting points (e.g., 175–178°C in ) suggest greater crystalline stability, which could influence formulation strategies.
  • Solubility : Methoxy and methyl groups in the target compound may improve aqueous solubility compared to highly fluorinated or aromatic analogues (e.g., ).

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